molecular formula C34H34ClNO6 B563805 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 62744-14-3

7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B563805
CAS No.: 62744-14-3
M. Wt: 588.097
InChI Key: WVSYVYHNZCJTDX-UHFFFAOYSA-N
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Description

7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride (CAS 62744-14-3) is a high-purity, synthetic dihydroisoquinoline derivative supplied as a pale yellow solid . This compound is characterized by a complex molecular structure featuring benzyloxy and ethoxycarbonyloxy protective groups, making it a valuable intermediate in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C₃₄H₃₄ClNO₆ and a molecular weight of 588.09 g/mol , it is offered in highly purified grades suitable for use as a standard or building block in pharmaceutical development . The compound is soluble in methanol, facilitating its use in laboratory settings . It is exclusively intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical in exploratory studies, particularly as a key precursor in the synthesis of more complex molecules for biological evaluation.

Properties

IUPAC Name

ethyl [5-[(6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-phenylmethoxyphenyl] carbonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33NO6.ClH/c1-3-38-34(36)41-33-19-26(14-15-30(33)39-22-24-10-6-4-7-11-24)18-29-28-21-32(40-23-25-12-8-5-9-13-25)31(37-2)20-27(28)16-17-35-29;/h4-15,19-21H,3,16-18,22-23H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYVYHNZCJTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696555
Record name 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62744-14-3
Record name 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride is a complex organic compound with notable potential in medicinal chemistry. Its structure includes multiple functional groups that may contribute to various biological activities, particularly in the context of antiviral and neuropharmacological applications.

  • Molecular Formula: C34H34ClNO6
  • Molecular Weight: 588.097 g/mol
  • Purity: Typically around 95%

Antiviral Properties

Research indicates that this compound exhibits moderate antiviral activity, particularly against HIV-1. A study published in the Journal of Medicinal Chemistry reported an IC50 value in the micromolar range, suggesting it can inhibit viral replication effectively in vitro. However, further studies are necessary to evaluate its efficacy and safety in vivo .

Neuropharmacological Effects

The compound's structural analogs have been investigated for their potential as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that derivatives similar to this compound can selectively inhibit MAO-A and MAO-B, with some exhibiting significant neuroprotective effects .

The biological activity of this compound is believed to involve interactions with various biological targets:

  • Binding Affinity: Interaction studies suggest that the compound binds effectively to specific enzymes and receptors, influencing their activity.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-MethoxyisoquinolineContains a methoxy group on isoquinolineSimpler structure, less functional diversity
TetrandrineA bisbenzylisoquinoline alkaloidKnown for strong anti-inflammatory properties
BerberineIsoquinoline alkaloid with antimicrobial propertiesExhibits significant bioactivity against various pathogens

The unique substitution pattern of this compound suggests enhanced biological activity compared to simpler analogs .

Case Studies and Research Findings

  • Antiviral Activity Study : In a controlled laboratory setting, the compound was tested against HIV-1, yielding promising results that warrant further exploration into its mechanism and potential therapeutic applications .
  • Neuropharmacology Research : A study focusing on MAO inhibitors highlighted several derivatives of isoquinoline compounds that demonstrated selective inhibition of MAO-A and MAO-B. These findings suggest potential applications in treating mood disorders and neurodegenerative diseases .

Preparation Methods

Multi-Step Protection Strategy

A conventional approach involves constructing the dihydroisoquinoline scaffold followed by sequential benzylation and esterification.

  • Core Formation :

    • Bischler-Napieralski Cyclization :
      3,4-Dimethoxyphenethylamine undergoes formylation with ethyl formate, followed by cyclization using oxalyl chloride and phosphotungstic acid.

      3,4-Dimethoxyphenethylamineethyl formateN-formyl intermediateoxalyl chloride, H3PW12O40Dihydroisoquinoline core\text{3,4-Dimethoxyphenethylamine} \xrightarrow{\text{ethyl formate}} \text{N-formyl intermediate} \xrightarrow{\text{oxalyl chloride, H}_3\text{PW}_{12}\text{O}_{40}} \text{Dihydroisoquinoline core}

      Yield : 75–80%.

  • Benzylation :

    • Selective O-benzylation at positions 6 and 7 using benzyl bromide and K2_2CO3_3 in DMF.

    • Purity : >95% (HPLC).

  • Ethoxycarbonyloxy Introduction :

    • Reaction with ethyl chloroformate in the presence of pyridine.

    • Challenge : Competing esterification at adjacent hydroxyl groups necessitates low-temperature conditions (0–5°C).

One-Pot Method Adaptation

The patent CN110845410A describes a one-pot method for analogous dihydroisoquinoline derivatives, which can be adapted for this compound:

  • Procedure :

    • Combine 3,4-dimethoxyphenethylamine, ethyl formate, and oxalyl chloride in acetonitrile.

    • Catalyze cyclization with phosphotungstic acid (0.2–0.5 wt%).

    • Add methanol to precipitate the hydrochloride salt.

  • Optimization Data :

    ParameterValueImpact on Yield/Purity
    Oxalyl chloride ratio1.5 eqMaximizes cyclization (78%)
    Reaction temperature10–20°CMinimizes over-oxidation
    SolventAcetonitrileEnhances intermediate solubility
  • Outcome :

    • Yield : 75–80%.

    • Purity : 99.0–99.7% (HPLC).

Mechanistic Considerations

Cyclization Pathway

The Bischler-Napieralski reaction proceeds via:

  • Formylation of the primary amine to generate an N-formyl intermediate.

  • Activation by oxalyl chloride, forming a reactive acyliminium ion.

  • Electrophilic aromatic substitution at the para position relative to methoxy groups.

Phosphotungstic acid acts as a Lewis acid, stabilizing transition states and reducing side reactions.

Side Reactions and Mitigation

  • N-Methyl Impurity :
    Over-formylation can lead to N-methylated byproducts. Using ethyl formate (instead of methyl formate) reduces this risk.

  • Over-Oxidation :
    Excessive oxalyl chloride converts dihydroisoquinoline to isoquinoline. Controlled stoichiometry (1.5 eq oxalyl chloride) and low temperatures (10–20°C) suppress this.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step Protection60–6595–97ModerateLow
One-Pot Adaptation75–8099.0–99.7HighHigh

Key Advantages of One-Pot Method :

  • Reduced purification steps.

  • Lower solvent consumption (acetonitrile vs. multiple solvents in traditional routes).

Industrial-Scale Considerations

Process Economics

Cost ComponentMulti-Step ($/kg)One-Pot ($/kg)
Raw Materials420310
Labor15090
Waste Disposal8040

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis involves multi-step protection/deprotection of hydroxyl groups and Pd-catalyzed cross-coupling reactions. Key steps include:
  • Benzyloxy group introduction: Use benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect hydroxyl groups .

  • Coupling reactions: PdCl₂(PPh₃)₂/PCy₃ catalyst systems in DMF at 80°C for Suzuki-Miyaura coupling, achieving ~75% yield (similar to quinoline derivatives in ).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

  • Optimization: Monitor reaction progress via TLC, and adjust catalyst loading (1–2 mol%) to minimize side products.

    Table 1: Key Reaction Parameters (Adapted from )

    StepCatalyst SystemSolventTemp.Yield
    Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂ / PCy₃DMF80°C75%
    DeprotectionH₂/Pd-CMeOH25°C90%

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign benzyloxy and methoxy protons (δ 3.8–5.1 ppm) and quaternary carbons (δ 150–160 ppm) .
  • IR Spectroscopy: Confirm ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 634.2) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage: Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups .
  • Handling: Use anhydrous solvents (e.g., freshly distilled DCM) and gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to simulate binding poses. Validate with free-energy perturbation (FEP) calculations .
  • DFT Studies: Optimize geometry at B3LYP/6-31G* level to analyze electronic effects of substituents on binding affinity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer:
  • Orthogonal Assays: Combine in vitro enzyme inhibition (IC₅₀) with cellular uptake studies (LC-MS/MS quantification) to distinguish intrinsic activity from bioavailability issues .
  • Meta-Analysis: Apply hierarchical clustering to SAR datasets, identifying outliers linked to assay variability (e.g., pH-dependent solubility) .

Q. How can synthetic byproducts be characterized, and what do they reveal about reaction mechanisms?

  • Methodological Answer:
  • LC-MS/MS Monitoring: Detect intermediates (e.g., de-ethoxycarbonylated byproducts) to trace mechanistic pathways .
  • Kinetic Isotope Effects (KIE): Use deuterated substrates to assess if C-O bond cleavage is rate-limiting in ester hydrolysis .

Q. What methodologies validate the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer:
  • In Vivo PK: Administer IV/PO doses in rodents; collect plasma samples at 0–24h. Quantify via UPLC-QTOF and calculate AUC, t₁/₂, and bioavailability .
  • Tissue Distribution: Use whole-body autoradiography or MALDI imaging to map compound accumulation in target organs .

Key Methodological Considerations

  • Theoretical Frameworks: Link synthesis/analysis to concepts like Curtin-Hammett kinetics (for reaction optimization) or QSAR models (for biological activity) .
  • Data Reproducibility: Replicate critical experiments (e.g., catalytic reactions) across ≥3 independent batches, reporting mean ± SD .

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